

# Application Notes and Protocols for Ferrochel (Ferrous Bisglycinate Chelate) in Rodent Studies

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## Compound of Interest

Compound Name: **Ferrochel**  
Cat. No.: **B045234**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Ferrochel®**, or ferrous bisglycinate chelate, is a highly bioavailable and well-tolerated form of iron.<sup>[1]</sup> It is composed of one molecule of ferrous iron bound to two molecules of the amino acid glycine.<sup>[1]</sup> This chelated structure protects the iron from interactions with inhibitors in the gut and reduces gastrointestinal side effects commonly associated with other iron salts like ferrous sulfate.<sup>[1][2]</sup> These characteristics make **Ferrochel®** an excellent candidate for iron supplementation in rodent models for various research applications, including studies on iron deficiency anemia, neurodevelopment, and toxicology.<sup>[3][4][5]</sup> This document provides detailed application notes and protocols for the dosage calculation and administration of **Ferrochel®** in rodent studies.

## Data Presentation: Dosage and Toxicity

The following tables summarize quantitative data on **Ferrochel®** dosages used in rodent studies, including toxicity and efficacy data.

Table 1: Toxicity of **Ferrochel®** in Rats<sup>[2][6]</sup>

Parameter	Species	Strain	Value	Administration Route	Study Duration
Acute Oral LD50	Rat	Sprague-Dawley	560 mg iron/kg body weight	Oral Gavage	14 days
NOAEL	Rat	CD (Sprague-Dawley derived)	500 mg Ferrochel®/kg body weight/day	Dietary Admixture	90 days

LD50: Lethal Dose 50; NOAEL: No-Observed-Adverse-Effect Level.

Table 2: Efficacious Dosages of **Ferrochel®** in Rodent Studies

Application	Species	Strain	Dosage	Administration Route	Key Findings	Reference
Postnatal Iron Supplementation	Rat	Sprague-Dawley Pups	10 mg iron/kg body weight/day	Oral	Elevated body iron stores similarly to ferrous sulfate.	[3][4][7]
Iron Deficiency Anemia	Mouse	Not Specified	1 mg/kg/day	Oral Gavage	Corrected anemia and restored iron stores.	[8]
Subchronic Toxicity Study	Rat	CD (Sprague-Dawley derived)	100, 250, 500 mg Ferrochel® /kg body weight/day	Dietary Admixture	No adverse effects observed up to the highest dose.	[2][6]
Copper Toxicity Mitigation	Rat	Wistar	1 mg/kg ferrous sulfate (comparator)	Oral	Iron supplementation mitigated copper-induced iron dyshomeostasis.	[9]

## Experimental Protocols

### Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Mice

This protocol is adapted from studies investigating the efficacy of iron supplementation in anemic mice.[8][10]

#### 1. Animal Model:

- Species: Mouse (e.g., BALB/c or C57BL/6)
- Age: Weanling (approximately 3-4 weeks old)
- Sex: Both male and female can be used, but should be consistent within the study.

#### 2. Acclimatization:

- House the mice in a controlled environment (20-22°C, 12-hour light/dark cycle) for at least one week before the start of the experiment.
- Provide standard chow and water ad libitum.

#### 3. Induction of Anemia:

- Switch the diet to a low-iron diet (2-6 mg iron/kg).
- Maintain the mice on this diet for 6-8 weeks.
- Monitor hemoglobin levels weekly or bi-weekly. Anemia is typically considered induced when hemoglobin levels drop below 12.5 g/dL.[8]

#### 4. Blood Collection and Analysis:

- Collect a small volume of blood (e.g., from the tail vein) for hemoglobin measurement using a hemoglobinometer or by sending it to a diagnostic laboratory.

## Protocol 2: Oral Administration of Ferrochel®

#### A. Oral Gavage:

This method ensures precise dosage delivery.

#### 1. Preparation of Ferrochel® Solution:

- Calculate the required amount of **Ferrochel®** based on the desired iron dosage and the body weight of the animal.
- Dissolve the **Ferrochel®** powder in a suitable vehicle, such as deionized water or saline. Ensure the solution is homogenous.

## 2. Administration:

- Gently restrain the rodent.
- Use a proper size gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.
- Measure the distance from the tip of the nose to the last rib to estimate the length of insertion.
- Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
- The volume administered should be appropriate for the animal's size (e.g., typically no more than 10 ml/kg for rats).

## B. Dietary Admixture:

This method is suitable for longer-term studies and avoids the stress of repeated gavage.

### 1. Diet Preparation:

- Calculate the total amount of **Ferrochel®** needed based on the estimated daily food consumption of the rodents and the desired dosage per kg of body weight.
- Thoroughly mix the calculated amount of **Ferrochel®** into the powdered rodent chow to ensure a homogenous distribution.
- If using a pelleted diet, the diet can be custom-ordered with the specified amount of **Ferrochel®**.

### 2. Administration:

- Provide the **FerrocHEL®**-fortified diet to the animals ad libitum.
- Measure food consumption daily or weekly to monitor the actual intake of **FerrocHEL®**.
- Adjust the concentration in the diet if necessary based on changes in food intake or body weight.

## Protocol 3: Evaluation of Iron Status

### 1. Sample Collection:

- At the end of the study period, euthanize the animals according to approved ethical guidelines.
- Collect blood via cardiac puncture for a complete blood count (CBC) and serum analysis.
- Harvest tissues such as the liver, spleen, and brain for iron content analysis.

### 2. Hematological Analysis:

- Analyze the whole blood for parameters including hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

### 3. Serum Analysis:

- Centrifuge the clotted blood to separate the serum.
- Measure serum iron, total iron-binding capacity (TIBC), and serum ferritin levels using commercially available kits.

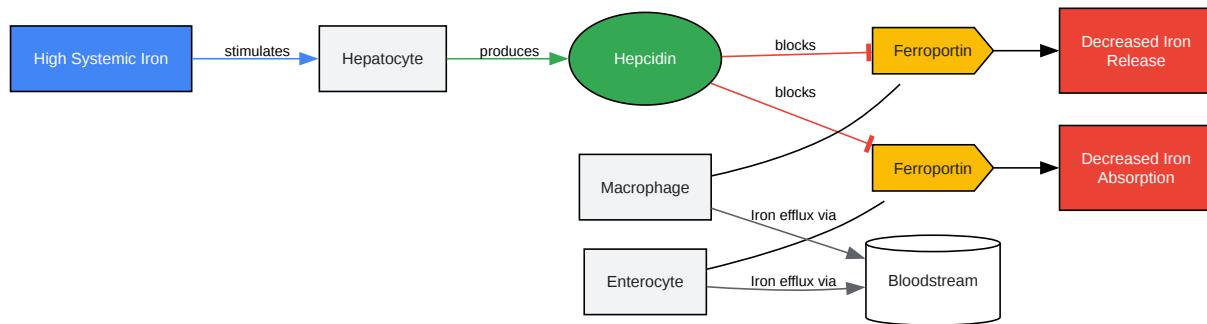
### 4. Tissue Iron Analysis:

- Homogenize a portion of the harvested tissue.
- Determine the non-heme iron concentration using methods such as atomic absorption spectrometry or colorimetric assays.

## Visualization of Pathways and Workflows

## Signaling Pathway of Systemic Iron Homeostasis

The regulation of systemic iron levels is primarily controlled by the hormone hepcidin, which is produced by the liver.

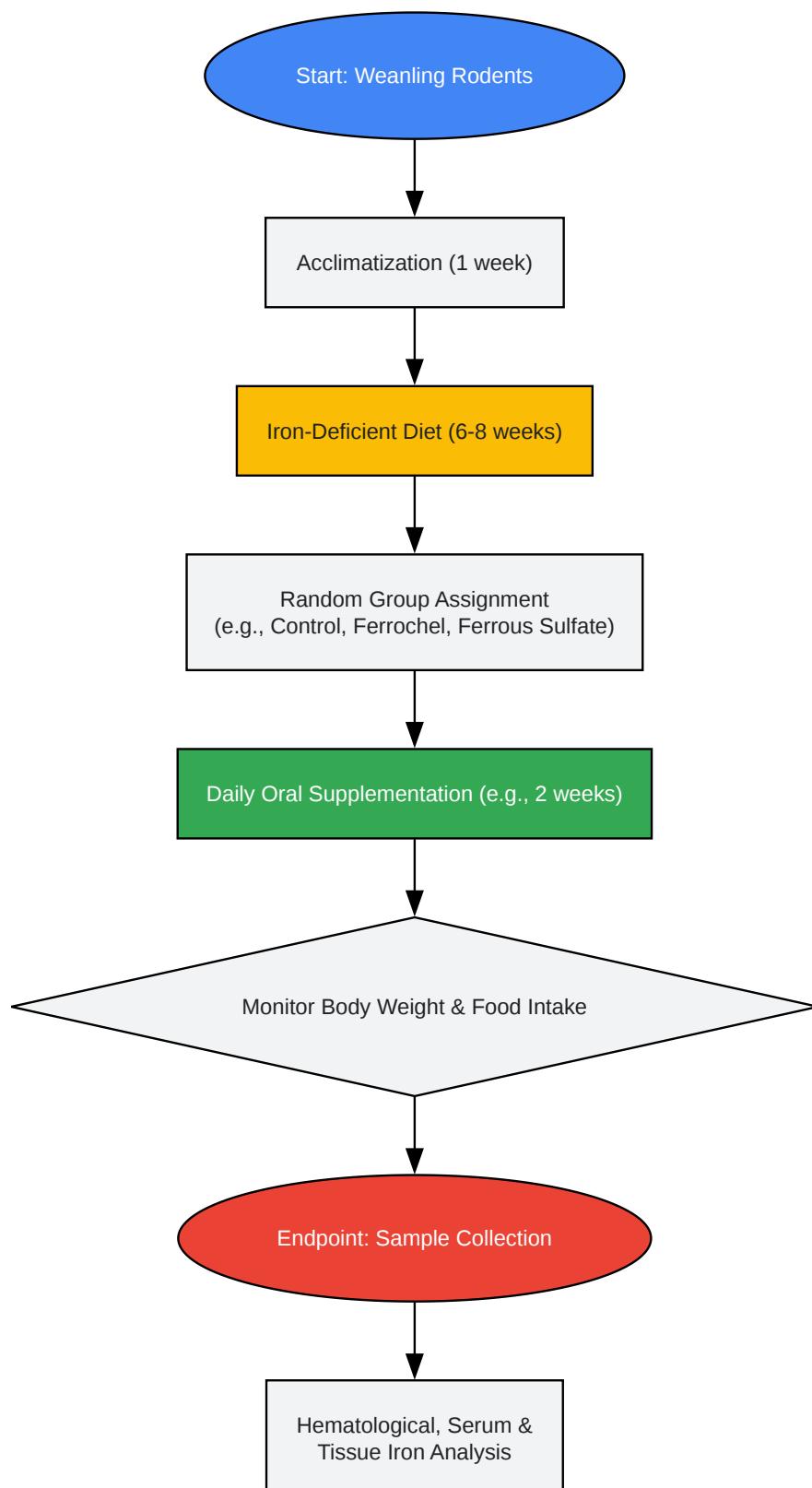


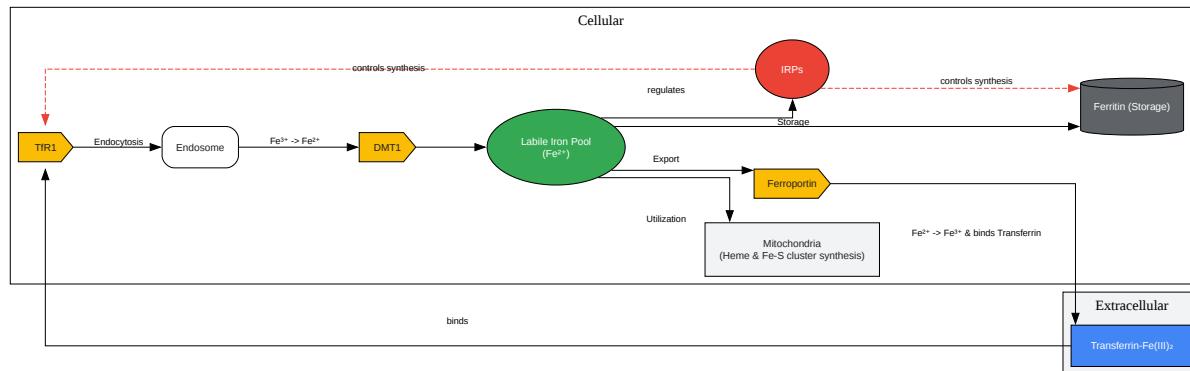
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Caption: Systemic iron homeostasis regulation by hepcidin.

## Experimental Workflow for a Rodent Iron Supplementation Study

This diagram outlines the typical workflow for an *in vivo* study evaluating the efficacy of an iron supplement.





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